molecular formula C17H20ClN3OS B2417241 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide CAS No. 361477-44-3

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide

Cat. No.: B2417241
CAS No.: 361477-44-3
M. Wt: 349.88
InChI Key: REHHBFJZOOFJBW-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide is a useful research compound. Its molecular formula is C17H20ClN3OS and its molecular weight is 349.88. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer and Antimicrobial Agents :

    • A study by Katariya, Vennapu, and Shah (2021) synthesized compounds incorporating 4-chlorophenyl with heterocyclic entities like oxazole, pyrazoline, and pyridine. These compounds, including structures related to N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide, demonstrated potential as anticancer and antimicrobial agents. The compound 6(d) specifically showed high potency in anticancer activity, and all compounds performed well against pathogenic strains in vitro (Katariya, Vennapu, & Shah, 2021).
  • Antiviral and Cytotoxic Activities :

    • Dawood, Abdel-Gawad, Mohamed, and Badria (2011) investigated new pyrazole- and isoxazole-based heterocycles for their antiviral activity. They found that one of the synthesized compounds reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, indicating potential antiviral applications (Dawood et al., 2011).
  • Herbicidal Activity :

    • Research by Duan, Zhao, and Zhang (2010) involved the design and synthesis of thiadiazolopyrimidine derivatives bearing a 4-chlorophenyl moiety. These compounds showed moderate herbicidal activities and selectivities against a variety of weeds. The introduction of chiral active units in these compounds resulted in improved herbicidal activities (Duan, Zhao, & Zhang, 2010).
  • Antimicrobial Potential :

    • Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, and Vanasundari (2020) optimized a novel pyrazole derivative for antimicrobial activity against several bacterial and fungal strains. Molecular docking studies suggested the importance of the Cl atom and carbothioamide group for binding, contributing to its antimicrobial potential (Sivakumar et al., 2020).
  • Antitumor Evaluation :

    • A study by Rostom (2006) synthesized pyrazole derivatives substituted with sulfonamide and other pharmacophores, evaluating their antitumor activity. Several compounds demonstrated promising broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006).
  • Antihyperglycemic Agents :

    • Research by Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, and McCaleb (1996) focused on the synthesis and evaluation of pyrazole derivatives for their antihyperglycemic activity in diabetic mice. These compounds showed potential as new classes of antihyperglycemic agents (Kees et al., 1996).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-3-11(4-2)17(22)19-16-14-9-23-10-15(14)20-21(16)13-7-5-12(18)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHHBFJZOOFJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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